4-Ethylhept-3-en-2-one
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Overview
Description
4-Ethylhept-3-en-2-one is an organic compound with the molecular formula C9H16O It is a ketone with a double bond and an ethyl group attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylhept-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For example, the reaction between 4-ethylpentanal and acetone in the presence of a base like sodium hydroxide can produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylhept-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens or hydrogen halides can be used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
4-Ethylhept-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethylhept-3-en-2-one involves its interaction with specific molecular targets and pathways. As a ketone, it can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. The double bond in the compound also allows it to participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylhept-3-ene: Similar structure but lacks the ketone group.
Uniqueness: 4-Ethylhept-3-en-2-one is unique due to its combination of a ketone group and a double bond, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
4-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-6-9(5-2)7-8(3)10/h7H,4-6H2,1-3H3 |
InChI Key |
MCNHFDAOCWJZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)C)CC |
Origin of Product |
United States |
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